5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid
Overview
Description
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, an amino group linked to a pyridin-3-yl ethyl moiety, and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been reported to target the dishevelled segment polarity protein 1 (dvl1) in tumors . DVL1 plays a crucial role in the Wnt signaling pathway, which is often dysregulated in cancer .
Mode of Action
It’s known that similar compounds interact with their targets by binding to them, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The Wnt signaling pathway plays a critical role in cell proliferation and differentiation, and its dysregulation is often associated with cancer .
Result of Action
Similar compounds have been reported to exhibit anti-cancer activity by inhibiting the function of their targets, thereby disrupting the associated cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the chloro group is introduced via electrophilic substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-chloropyridine-3-carboxylic acid: Similar in structure but lacks the pyridin-3-yl ethyl moiety.
5-Chloro-2-aminopyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid is unique due to the presence of the pyridin-3-yl ethyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-6-(1-pyridin-3-ylethylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(9-3-2-4-15-6-9)17-12-11(14)5-10(7-16-12)13(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOXWLQIZNLKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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